

# A Technical Guide to the Tellurium-128 Cosmochronometer in Early Solar System Studies

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## Compound of Interest

Compound Name: Tellurium-128

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Audience: Researchers and scientists in geochemistry, cosmochemistry, and astrophysics.

## Introduction: Deciphering the Solar System's Earliest Epochs

The formation of our solar system, from the initial collapse of the solar nebula to the accretion and differentiation of planetesimals, occurred over a period of tens of millions of years. To resolve events within this ancient timeline, scientists rely on cosmochronometers—radionuclide systems with half-lives comparable to the processes being studied. The iodine-xenon (I-Xe) dating method, based on the decay of the short-lived radionuclide  $^{129}\text{I}$  to  $^{129}\text{Xe}$ , has been a cornerstone of early solar system chronology.[1][2] It provides high-resolution timing for events like the condensation of solids and subsequent thermal processing.[1][2]

This guide focuses on a complementary and powerful, albeit less commonly cited, chronometer: the **Tellurium-128** to Xenon-128 ( $^{128}\text{Te}$ - $^{128}\text{Xe}$ ) system. Through a process of double beta decay,  $^{128}\text{Te}$  transforms into  $^{128}\text{Xe}$  with an exceptionally long half-life, making it the longest-lived radioisotope known.[3][4][5][6][7] This unique characteristic allows it to serve as a stable reference point and a chronometer for the total duration of nucleosynthesis. By studying the isotopic excesses of xenon in meteorites—the pristine remnants of the early solar system—we can unravel the sequence and timing of its formation.[2][8]

## The $^{128}\text{Te}$ - $^{128}\text{Xe}$ System: A Long-Lived Anchor

**Tellurium-128** decays to Xenon-128 via a rare process known as two-neutrino double beta decay ( $2\nu\beta\beta$ ).<sup>[4][7]</sup> In this transformation, two neutrons within the  $^{128}\text{Te}$  nucleus simultaneously convert into two protons, releasing two electrons and two anti-neutrinos.



The most remarkable feature of this decay is its incredibly long half-life, which has been measured at approximately  $2.2 \times 10^{24}$  years.<sup>[3][4][5]</sup> This is more than 160 trillion times the current age of the universe.<sup>[3][6]</sup> Due to this extreme stability, the amount of radiogenic  $^{128}\text{Xe}$  that has accumulated since the solar system's formation is minuscule but measurable with modern high-precision mass spectrometry.

The  $^{128}\text{Te}$ - $^{128}\text{Xe}$  system is often studied in conjunction with the related  $^{130}\text{Te}$  to  $^{130}\text{Xe}$  decay. The ratio of their half-lives provides a sensitive test for theories of nuclear structure and decay mechanisms. In cosmochemistry, the radiogenic  $^{128}\text{Xe}^*$  (where the asterisk denotes a radiogenic excess) serves as a valuable anchor. Because  $^{128}\text{Te}$  is a stable, primordial isotope, the amount of  $^{128}\text{Xe}^*$  produced is directly proportional to the age of the tellurium-bearing mineral and provides a linear timescale, contrasting with the exponential decay of short-lived chronometers.

## Synergy with the Iodine-Xenon (I-Xe) System

The true power of tellurium-derived xenon isotopes emerges when they are analyzed alongside the well-established I-Xe system.

- $^{129}\text{I} \rightarrow ^{129}\text{Xe}$ : The extinct radionuclide  $^{129}\text{I}$  decays to  $^{129}\text{Xe}$  with a half-life of 15.7 million years.<sup>[9]</sup> The discovery of excess  $^{129}\text{Xe}^*$  in meteorites was the first direct evidence of a now-extinct radionuclide in the early solar system.<sup>[2][10]</sup> This system dates the time at which a mineral grain became cool enough to retain xenon, effectively timing the "closure" of the system to gas loss.<sup>[10]</sup>
- $^{127}\text{I}(n,\gamma) \rightarrow ^{128}\text{I} \rightarrow ^{128}\text{Xe}$ : To precisely measure the initial  $^{129}\text{I}/^{127}\text{I}$  ratio, meteorite samples are irradiated with neutrons in a nuclear reactor.<sup>[10][11]</sup> This process converts the stable isotope  $^{127}\text{I}$  into  $^{128}\text{I}$ , which then rapidly decays to  $^{128}\text{Xe}$ . By measuring the ratio of radiogenic  $^{129}\text{Xe}^*$

to the artificially produced  $^{128}\text{Xe}^*$ , scientists can determine the initial  $^{129}\text{I}/^{127}\text{I}$  ratio at the time of closure.[\[10\]](#)

The analysis of xenon isotopes in irradiated meteorites yields information on both the tellurium and iodine systems simultaneously. The excess  $^{128}\text{Xe}^*$  from  $^{128}\text{Te}$  decay can be deconvoluted from the  $^{128}\text{Xe}$  produced during the irradiation experiment, providing a multi-faceted chronological record from a single analysis.

## Quantitative Data Presentation

The study of the Te-I-Xe chronometer relies on precise measurements of nuclear decay properties and isotopic abundances in meteoritic samples.

Table 1: Nuclear Properties of Key Isotopes

Isotope	Half-Life ( $T_{1/2}$ )	Decay Mode	Daughter Isotope
$^{128}\text{Te}$	$2.2 \times 10^{24}$ years <a href="#">[3]</a> <a href="#">[4]</a>	Double Beta ( $\beta^-\beta^-$ )	$^{128}\text{Xe}$
$^{130}\text{Te}$	$7.9 \times 10^{20}$ years <a href="#">[5]</a>	Double Beta ( $\beta^-\beta^-$ )	$^{130}\text{Xe}$
$^{129}\text{I}$	15.7 million years <a href="#">[9]</a>	Beta Minus ( $\beta^-$ )	$^{129}\text{Xe}$

|  $^{128}\text{I}$  | 25.0 minutes[\[11\]](#) | Beta Minus ( $\beta^-$ ) |  $^{128}\text{Xe}$  |

Table 2: Typical Xenon Isotopic Ratios in Early Solar System Materials (Note: Values are illustrative and vary significantly between different meteorites and their mineral components. Ratios are typically normalized to a stable isotope like  $^{130}\text{Xe}$  or  $^{132}\text{Xe}$ .)

Isotopic Ratio	Primordial (Solar) Value	Value in an Iodine-Rich Phase (e.g., Chondrule)	Significance
$^{129}\text{Xe} / ^{132}\text{Xe}$	~1.0	> 2.0	Excess $^{129}\text{Xe}^*$ from the decay of extinct $^{129}\text{I}$ .
$^{128}\text{Xe} / ^{132}\text{Xe}$	~0.05	Variable	Contains components from primordial Xe, $^{128}\text{Te}$ decay, and neutron irradiation of $^{127}\text{I}$ .

|  $^{136}\text{Xe} / ^{132}\text{Xe}$  | ~0.3 | > 0.3 | Excess  $^{136}\text{Xe}^*$  can indicate fission products from  $^{244}\text{Pu}$ . |

## Experimental Protocols

The determination of xenon isotopic compositions from meteorite samples is a multi-step, high-precision process. The primary method involves neutron activation followed by noble gas mass spectrometry.

### 5.1 Sample Preparation and Irradiation

- **Sample Selection:** Mineral grains or bulk rock samples are carefully selected from meteorites. Specific iodine- and tellurium-rich phases are often targeted.
- **Encapsulation:** Samples are weighed and encapsulated in high-purity quartz or aluminum vials.
- **Neutron Activation:** The encapsulated samples, along with flux monitors and standards, are irradiated in a nuclear reactor. The neutron flux converts a known fraction of the stable  $^{127}\text{I}$  into radioactive  $^{128}\text{I}$ .[\[10\]](#)[\[11\]](#)[\[12\]](#)

### 5.2 Noble Gas Extraction and Analysis

- **Gas Extraction:** After a cooling period, the irradiated sample is placed in the extraction line of a noble gas mass spectrometer. The gases are released from the sample using stepped

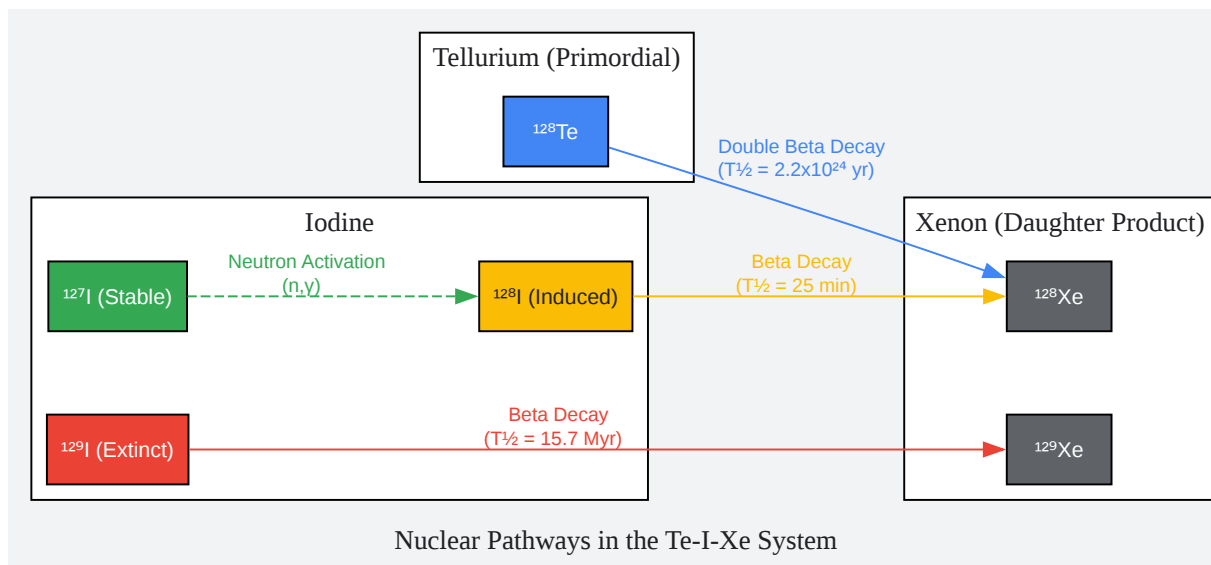
heating, where the sample is heated to progressively higher temperatures. This allows for the separation of gases from different mineral sites with varying gas retention properties.

- **Purification:** The released gas mixture is purified by exposure to a series of getters (e.g., Zr-Al alloys) and cold traps, which remove active gases ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ,  $\text{N}_2$ , etc.), leaving only the noble gases (He, Ne, Ar, Kr, Xe).<sup>[13]</sup>
- **Xenon Separation:** Xenon is separated from the other noble gases, particularly krypton and argon, using cryogenic trapping on activated charcoal or polished stainless steel surfaces at controlled low temperatures.<sup>[13]</sup>
- **Mass Spectrometry:** The purified xenon gas is introduced into a high-resolution, static vacuum mass spectrometer.<sup>[14]</sup> The instrument separates the xenon isotopes based on their mass-to-charge ratio and measures the ion currents for each isotope using sensitive detectors like Faraday cups or electron multipliers.<sup>[14][15]</sup>
- **Data Correction:** The measured ratios are corrected for instrumental mass fractionation, background contributions, and interfering isotopes to yield the final isotopic composition.

## Visualizing Pathways and Workflows

### 6.1 Nuclear Decay and Activation Pathways

The relationships between tellurium, iodine, and xenon isotopes are fundamental to this chronometer. The following diagram illustrates the key nuclear transformations.

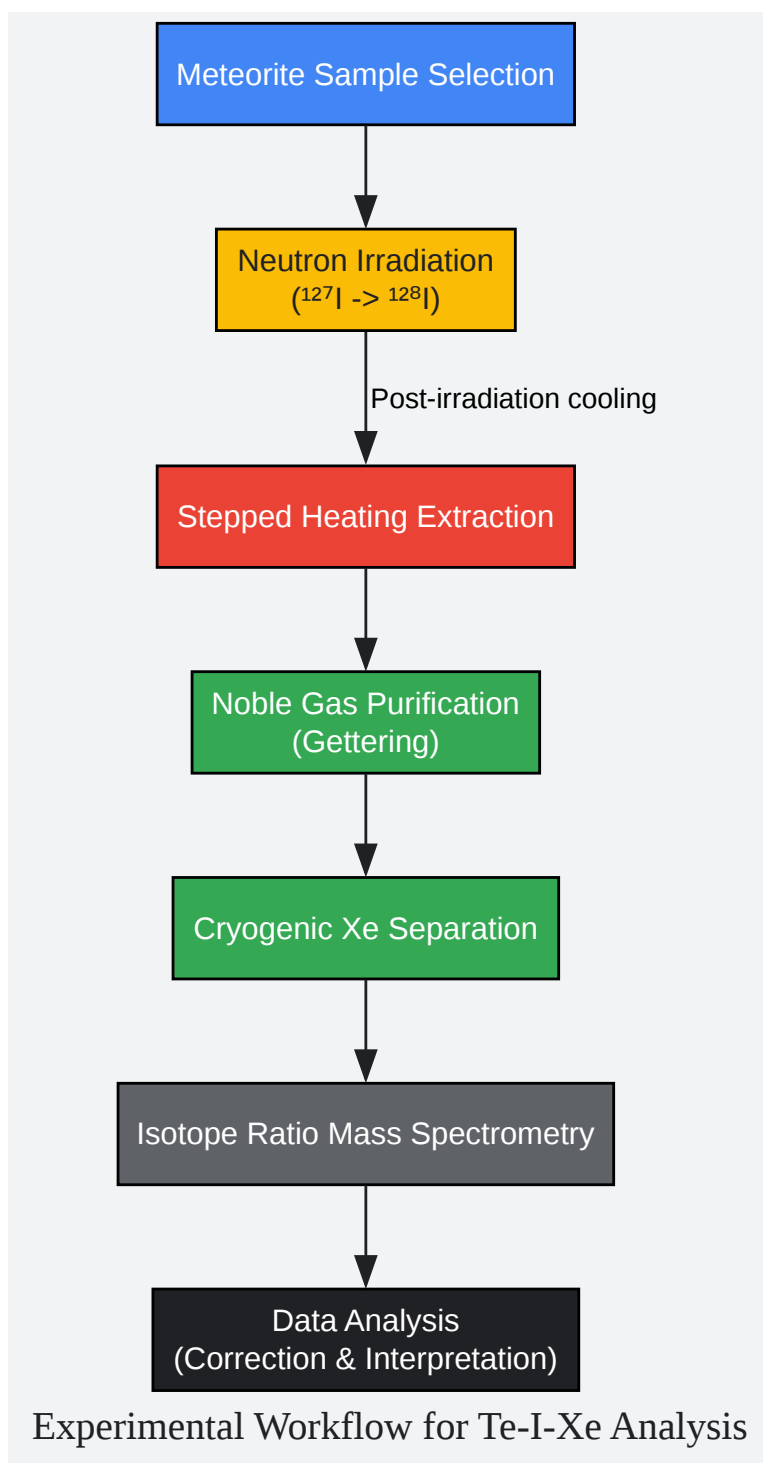


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*Nuclear pathways in the Te-I-Xe chronometer.*

## 6.2 Experimental Workflow

The analytical procedure to derive Te-I-Xe data from a meteoritic sample follows a precise workflow from sample preparation to final data analysis.



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*Workflow for Te-I-Xe meteorite analysis.*

## Conclusion

The  $^{128}\text{Te}$ - $^{128}\text{Xe}$  dating system, especially when coupled with the I-Xe chronometer, provides an invaluable window into the earliest history of the solar system. Its extremely long half-life offers a stable baseline against which the rapid sequence of events timed by short-lived radionuclides can be calibrated. The analytical techniques, centered on neutron activation and high-precision noble gas mass spectrometry, allow for the extraction of detailed chronological information from minute meteoritic samples. Continued refinement of these techniques and their application to a wider array of primitive materials will further illuminate the complex processes that governed the birth of planets.

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